Podophyllol
CAS No.: 78339-51-2
Cat. No.: VC6015662
Molecular Formula: C22H26O8
Molecular Weight: 418.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78339-51-2 |
|---|---|
| Molecular Formula | C22H26O8 |
| Molecular Weight | 418.442 |
| IUPAC Name | (5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-8-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-ol |
| Standard InChI | InChI=1S/C22H26O8/c1-26-18-4-11(5-19(27-2)22(18)28-3)20-12-6-16-17(30-10-29-16)7-13(12)21(25)15(9-24)14(20)8-23/h4-7,14-15,20-21,23-25H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 |
| Standard InChI Key | HNOIIHCYJKCZRK-SORVUCRQSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)CO |
Introduction
Chemical Identity and Structural Characteristics
Podophyllol is often conflated with podophyllotoxin (C₂₂H₂₂O₈), a cyclolignan derived from Podophyllum peltatum and P. emodi roots . While the exact molecular formula of podophyllol remains ambiguous, its structural kinship to podophyllotoxin suggests a tetracyclic framework with four chiral centers (C1–C4) and functional groups critical for bioactivity. Key features include:
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Aromatic rings (A–E): The lactone ring (D) and dioxole ring (A) stabilize interactions with biological targets like tubulin and topoisomerase II .
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Stereochemical configuration: The axial orientation of ring E and trans-lactone configuration dictate binding affinity to microtubules .
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Modifiable sites: Hydroxyl and methoxy groups at positions C4, C5, and C6 enable synthetic derivatization to enhance solubility or reduce toxicity .
Table 1: Comparative Structural Features of Podophyllol Analogs
| Compound | Molecular Formula | Key Functional Groups | Bioactivity Target |
|---|---|---|---|
| Podophyllotoxin | C₂₂H₂₂O₈ | Lactone, methoxy, hydroxyl | Tubulin polymerization |
| Etoposide | C₂₉H₃₂O₁₃ | Glycosidic moiety, dimethoxy | Topoisomerase II inhibition |
| Teniposide | C₃₂H₃₂O₁₃S | Thiophene substituent | DNA strand breaks |
Natural Sources and Biosynthetic Pathways
Podophyllol is purportedly extracted from Podophyllum species, though modern studies focus on podophyllotoxin due to its higher abundance and clinical relevance . The biosynthetic pathway involves:
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Phenylpropanoid metabolism: Coniferyl alcohol undergoes dimerization to form lignan precursors.
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Oxidative coupling: Dirigent proteins mediate stereoselective coupling to yield (-)-pluviatolide.
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Lactonization and methylation: Enzymatic modifications produce podophyllotoxin analogs, including podophyllol .
Environmental factors such as soil pH and altitude influence alkaloid concentrations in Podophyllum, with P. hexandrum yielding up to 4.3% podophyllotoxin by dry weight . Sustainable cultivation and endophytic fungal fermentation (e.g., Dysosma versipellis) are emerging alternatives to wild harvesting .
Pharmacological Mechanisms and Therapeutic Applications
Antineoplastic Activity
Podophyllol derivatives inhibit mitosis by targeting microtubule dynamics and DNA replication:
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Tubulin binding: Podophyllotoxin stabilizes tubulin depolymerization, arresting cells in the G2/M phase .
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Topoisomerase II inhibition: Etoposide induces DNA double-strand breaks by stabilizing topoisomerase II-DNA complexes .
Table 2: Clinical Efficacy of Podophyllotoxin Derivatives
| Derivative | Cancer Type Targeted | Response Rate (%) | Median Survival (Months) |
|---|---|---|---|
| Etoposide | Small-cell lung cancer | 68–82 | 10.2–12.6 |
| Teniposide | Acute lymphoblastic leukemia | 45–60 | 8.5–9.8 |
| NK-611 | Glioblastoma multiforme | 33–41 | 6.7–7.9 |
Antiviral and Dermatological Uses
Topical podophyllin (25% resin) demonstrates efficacy against Condyloma acuminatum (HPV-induced warts), with complete clearance rates of 72–89% in clinical trials . Podophyllotoxin’s virucidal action disrupts viral capsid assembly, while immunomodulatory effects enhance Langerhans cell activity .
Synthetic Derivatives and Structure-Activity Relationships
Structural optimization of podophyllol analogs aims to mitigate toxicity and resistance:
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C4 modifications: Introducing aminoalkyl groups (e.g., 4β-anilino derivatives) enhances topoisomerase II affinity and circumvents P-glycoprotein efflux .
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Glycosidation: Etoposide’s glucopyranosyl moiety improves water solubility and oral bioavailability .
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Hybrid molecules: Coupling podophyllotoxin to indirubin (e.g., Da-1 hybrid) synergizes pro-apoptotic and anti-MDR effects .
Table 3: Novel Podophyllotoxin Hybrids
| Hybrid Compound | Target Pathway | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Da-1 | Bcl-2/Bax modulation | 12.4 | 9.8 |
| F14512 | Histone acetyltransferase | 8.7 | 14.2 |
| GL-331 | NF-κB suppression | 6.9 | 18.6 |
Future Directions and Research Opportunities
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Biotechnological production: Metabolic engineering of Penicillium spp. for podophyllotoxin biosynthesis could address supply shortages .
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Nanodelivery systems: PEGylated nanoparticles enhance tumor targeting and reduce off-site toxicity .
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Repurposing for viral infections: Etoposide’s anti-cytokine storm activity in COVID-19 warrants phase III evaluation .
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